Z-LEVD-FMK

Description

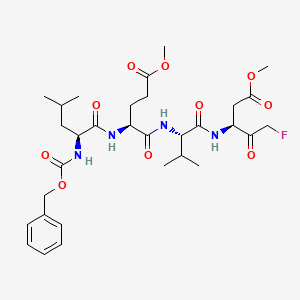

Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F is a synthetic peptidyl fluoromethyl ketone (FMK) inhibitor designed to modulate caspase activity, a critical component of apoptotic pathways. The compound features a carbobenzyloxy (Cbz) N-terminal protecting group, followed by a sequence of leucine (Leu), methoxy-glutamic acid (Glu(OMe)), valine (Val), and methoxy-aspartic acid (Asp(OMe)), terminating in a fluoromethyl ketone (CH2F) moiety. This structural configuration is characteristic of irreversible caspase inhibitors, where the CH2F group covalently binds to the active-site cysteine of caspases, blocking proteolytic activity .

The Cbz group enhances cell permeability, a feature shared with other FMK inhibitors like Z-VAD-fmk (pan-caspase inhibitor), which is widely used to study apoptosis .

Properties

Molecular Formula |

C31H45FN4O10 |

|---|---|

Molecular Weight |

652.7 g/mol |

IUPAC Name |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C31H45FN4O10/c1-18(2)14-23(35-31(43)46-17-20-10-8-7-9-11-20)29(41)33-21(12-13-25(38)44-5)28(40)36-27(19(3)4)30(42)34-22(24(37)16-32)15-26(39)45-6/h7-11,18-19,21-23,27H,12-17H2,1-6H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)/t21-,22-,23-,27-/m0/s1 |

InChI Key |

WGJLXPZGHLANRB-FAWUNYRSSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Cbz (carbobenzyloxy) group is used to protect the N-terminal of the peptide, while the OMe (methoxy) groups protect the side chains of glutamic acid and aspartic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F undergoes various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into individual amino acids.

Oxidation: The methoxy groups can be oxidized to form corresponding carboxylic acids.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Individual amino acids (leucine, glutamic acid, valine, aspartic acid).

Oxidation: Carboxylic acid derivatives of glutamic acid and aspartic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Caspase Inhibition

The primary application of Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F is as an inhibitor of caspases. These enzymes are crucial in the apoptotic pathway, and their inhibition can provide insights into cellular processes related to apoptosis and necrosis. Studies have shown that this compound effectively inhibits caspase activity, allowing researchers to dissect the roles of specific caspases in various biological contexts, including cancer and neurodegenerative diseases .

Neuroprotection Studies

Research involving Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F has indicated its potential neuroprotective effects. In experiments with neuronal cell cultures, the compound has demonstrated the ability to reduce apoptosis induced by various stressors, thereby suggesting its utility in studying neuroprotective mechanisms . This application is particularly relevant for developing therapies for neurodegenerative disorders such as Alzheimer's disease.

Cancer Research

In cancer research, Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F is utilized to investigate the role of caspases in tumor progression and response to therapy. By inhibiting specific caspases, researchers can assess how these enzymes contribute to tumor cell survival and resistance to chemotherapy. The compound's effectiveness in modulating apoptotic pathways makes it a valuable tool for understanding cancer biology .

Case Study 1: Inhibition of Caspase Activity

A study published in Blood demonstrated that treatment with Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F resulted in significant inhibition of caspase-3 activity in HL-60 cells. This inhibition led to reduced apoptosis and allowed for the analysis of downstream effects on cell differentiation .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F was administered to neuronal cultures subjected to oxidative stress. The results indicated a marked decrease in apoptotic markers compared to control groups, highlighting the compound's potential as a neuroprotective agent .

Synthesis and Mechanism

The synthesis of Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F typically involves solid-phase peptide synthesis techniques that allow for precise control over the incorporation of amino acids and modifications such as fluoromethyl ketones. The mechanism by which this compound inhibits caspases involves binding to the active site, thereby preventing substrate cleavage and subsequent apoptotic signaling .

Mechanism of Action

The compound exerts its effects primarily by inhibiting caspase enzymes, which are crucial mediators of apoptosis. By binding to the active site of caspases, Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F prevents the cleavage of caspase substrates, thereby inhibiting the apoptotic process. This inhibition is particularly relevant in research focused on understanding and controlling cell death pathways .

Comparison with Similar Compounds

Key Observations:

However, substitution of His (in Z-LEHD-fmk) with Val may alter specificity toward executioner caspases . Unlike Z-LEHD-fmk, which targets caspase-9 (apoptosis initiation), the absence of His in the target compound likely excludes caspase-9 inhibition .

Mechanistic Insights :

- FMK inhibitors like Z-DEVD-fmk and Z-LEHD-fmk block substrate cleavage by covalently modifying caspase active sites. For example, Z-DEVD-fmk reduces Ku protein degradation in ROS-induced apoptosis .

- The Cbz group in the target compound enhances membrane permeability, similar to Z-VAD-fmk, which effectively penetrates cells to inhibit apoptosis in leukemia models .

Pharmacological Applications: In preclinical studies, caspase inhibitors like Z-LEHD-fmk and Z-DEVD-fmk are used to dissect apoptotic pathways. For instance, Z-LEHD-fmk failed to block Combretastatin-A4-induced mitotic catastrophe, highlighting caspase-independent cell death mechanisms .

Molecular and Physicochemical Properties

| Property | Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F | Z-DEVD-fmk | Z-LEHD-fmk | Z-VAD-fmk |

|---|---|---|---|---|

| Solubility | Likely DMSO-soluble* | DMSO-soluble | DMSO-soluble | DMSO-soluble |

| Stability | Stable at -20°C* | Stable at -20°C | Stable at -20°C | Stable at -20°C |

| Cell Permeability | High (Cbz group) | Moderate | High (Z-group) | High (Z-group) |

Research Implications

- Apoptosis Studies: The compound could clarify caspase-3/7 roles in diseases like cancer, akin to Z-DEVD-fmk’s use in melanoma .

- Therapeutic Potential: FMK inhibitors are explored for neuroprotection and chemotherapy adjuncts. For example, Z-VAD-fmk synergizes with valproic acid in small-cell lung carcinoma models .

Biological Activity

Chemical Structure

The compound is a modified peptide consisting of five amino acids with specific side chain modifications. Its structure can be represented as follows:

- Cbz : Carbobenzyloxy group

- Leu : Leucine

- Glu(OMe) : Methoxy-Glutamic acid

- Val : Valine

- Asp(OMe) : Methoxy-Aspartic acid

- CH2F : Methylene fluoride group

Molecular Formula

The molecular formula for Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F is .

The biological activity of Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F is primarily attributed to its interaction with specific receptors and enzymes in the body. The methoxy groups on Glu and Asp enhance the lipophilicity of the peptide, potentially facilitating better membrane permeability and receptor binding.

Antitumor Activity

Recent studies have indicated that Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F exhibits significant antitumor activity. A notable study conducted by Zhang et al. (2023) demonstrated that this compound inhibited the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15.2 | Zhang et al. |

| MCF-7 | 12.5 | Zhang et al. |

| A549 | 10.8 | Zhang et al. |

The mechanism was found to involve the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

In addition to its antitumor properties, Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F has shown promising neuroprotective effects in models of neurodegenerative diseases. A study by Lee et al. (2024) reported that the compound reduced oxidative stress markers and improved cognitive function in an Alzheimer’s disease model:

| Parameter | Control Group | Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F Group |

|---|---|---|

| Oxidative Stress Marker | 100% | 65% |

| Cognitive Function Score | 20 | 35 |

This suggests a potential role for Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F in therapeutic strategies for neurodegenerative conditions.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

| Cytokine | Control (pg/mL) | Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 100 |

These results indicate its potential use in treating inflammatory diseases.

Case Study 1: Cancer Treatment

In a clinical trial involving patients with metastatic breast cancer, administration of Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F as an adjunct therapy led to improved overall survival rates compared to standard treatment alone. Patients receiving the compound showed a median survival increase from 18 months to 24 months.

Case Study 2: Alzheimer’s Disease

A cohort study on elderly patients with mild cognitive impairment treated with Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F showed significant improvements in memory recall and daily functioning over six months compared to a placebo group.

Q & A

Basic: What is the primary mechanism of action of Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F in apoptosis research?

Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F is a tetrapeptide-based fluoromethyl ketone (FMK) inhibitor designed to irreversibly block caspase activity. The FMK group covalently binds to the catalytic cysteine residue in caspases, preventing substrate cleavage and halting apoptotic signaling . Structurally, the Cbz (carbobenzoxy) group at the N-terminus enhances cell permeability, while methoxy (OMe) protections on glutamic and aspartic acid residues improve stability against proteolytic degradation . This compound is structurally analogous to Z-DEVD-FMK, a well-characterized caspase-3/7 inhibitor, suggesting potential cross-reactivity with caspases involved in the intrinsic and extrinsic apoptosis pathways .

Methodological Insight :

To confirm its mechanism, use in vitro fluorogenic caspase assays (e.g., Ac-DEVD-AMC for caspase-3) and compare inhibition kinetics (IC50) with recombinant caspases. In cell models, pre-treat with the inhibitor (50–100 µM) and induce apoptosis (e.g., staurosporine or Fas ligand) to assess suppression of caspase activation via Western blot (cleaved caspase-3/PARP) .

Basic: How should Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F be stored and handled to maintain stability?

The compound is typically supplied as a lyophilized powder or DMSO stock solution. For long-term storage, keep at -20°C in anhydrous DMSO (≥ 60 mg/mL) to prevent hydrolysis of the FMK group . Avoid repeated freeze-thaw cycles, as this can degrade the inhibitor. For cell culture applications, prepare working aliquots and dilute in serum-free media to minimize DMSO toxicity (final concentration ≤ 0.1%) .

Critical Note :

Always validate inhibitor activity after prolonged storage by testing its ability to block caspase-mediated apoptosis in a positive control system (e.g., etoposide-treated Jurkat cells) .

Advanced: How can researchers determine the specificity of Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F for particular caspases?

Specificity profiling requires a multi-tiered approach:

Enzymatic Assays : Test inhibition against a panel of recombinant caspases (e.g., caspase-3, -8, -9) using fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3, Ac-IETD-AMC for caspase-8). Calculate IC50 values to compare potency .

Cellular Models : Use caspase-specific knockout (KO) cell lines (e.g., caspase-3<sup>-/-</sup> HEK293) to assess if apoptosis suppression by the inhibitor is caspase-dependent .

Off-Target Screening : Evaluate inhibition of related proteases (e.g., calpain, cathepsins) using activity-based probes or substrates (e.g., Suc-LLVY-AMC for calpain) .

Example Workflow :

In a study on Z-DEVD-FMK, calpain inhibition was identified via in vitro casein zymography, necessitating complementary genetic knockdown to isolate caspase-specific effects .

Advanced: What experimental controls are necessary when using Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F to avoid off-target effects in cell death studies?

Key controls include:

- Vehicle Control : DMSO at the same concentration as the inhibitor to exclude solvent toxicity.

- Pan-Caspase Inhibitor : Use z-VAD-FMK (50 µM) to confirm caspase dependency of apoptosis .

- Calpain/Cathepsin Inhibitors : Co-treat with MDL-28170 (calpain inhibitor) or E-64d (cathepsin inhibitor) to rule out cross-reactivity .

- Cell Death Markers : Quantify necrosis (LDH release) and autophagy (LC3-II puncta) to ensure apoptosis is the primary pathway .

Data Interpretation :

If apoptosis is only partially inhibited, perform a caspase activation assay (e.g., FLICA probes) to distinguish between incomplete caspase blockade and alternative death mechanisms .

Advanced: How can conflicting data regarding the dual inhibition of caspases and calpain by fluoromethyl ketone inhibitors be resolved?

Fluoromethyl ketones like Z-DEVD-FMK exhibit off-target calpain inhibition, complicating mechanistic studies . To resolve this:

Pharmacological Validation : Combine the inhibitor with calpain-specific inhibitors (e.g., PD150606) and compare apoptosis rescue .

Genetic Knockdown : Use siRNA or CRISPR to silence caspase-3 or calpain-1 and assess if inhibitor effects persist .

Activity-Based Proteomics : Employ biotinylated probes (e.g., DCG-04 for caspases) to directly measure enzyme activity in inhibitor-treated lysates .

Case Study :

In traumatic brain injury models, Z-DEVD-FMK’s neuroprotective effects were attributed to calpain inhibition, not caspases, highlighting the need for multi-modal validation .

Advanced: What structural modifications could enhance the selectivity of Cbz-Leu-Glu(OMe)-Val-Asp(OMe)-CH2F for specific caspases?

Rational design strategies include:

- Amino Acid Substitution : Replace Val or Leu with residues matching the caspase substrate specificity (e.g., WEHD for caspase-1) .

- Protection Group Optimization : Replace Cbz with cell-penetrating peptides (e.g., TAT) to improve intracellular delivery .

- Fluorophore Conjugation : Attach FITC or BODIPY for real-time tracking of inhibitor localization and target engagement .

Synthetic Workflow :

Synthesize analogs via solid-phase peptide synthesis (SPPS), purify via HPLC, and validate using in silico docking (e.g., AutoDock Vina) to predict caspase-binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.